molecular formula C11H12N2O B8695301 4-isopropyl-1,8-naphthyridin-2(1H)-one

4-isopropyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B8695301
M. Wt: 188.23 g/mol
InChI Key: WVJNHTAZDQXNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-1,8-naphthyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a 1,8-naphthyridine core with an isopropyl substituent at the 4-position. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it valuable in targeting enzymes and receptors . The isopropyl group at position 4 introduces steric bulk and lipophilicity, which may modulate bioavailability, receptor selectivity, and metabolic stability compared to other derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-propan-2-yl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C11H12N2O/c1-7(2)9-6-10(14)13-11-8(9)4-3-5-12-11/h3-7H,1-2H3,(H,12,13,14)

InChI Key

WVJNHTAZDQXNBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC2=C1C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Characteristics

The biological and physicochemical properties of 1,8-naphthyridin-2(1H)-one derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations in 1,8-Naphthyridin-2(1H)-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key References
4-Isopropyl-1,8-naphthyridin-2(1H)-one 4-isopropyl C₁₁H₁₃N₂O 189.24 (calc.) -
4-Methyl-1,8-naphthyridin-2(1H)-one 4-methyl C₉H₈N₂O 160.17
4-Chloro-1,8-naphthyridin-2(1H)-one 4-chloro C₈H₅ClN₂O 180.59
4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one 4-hydroxy, 3-phenyl C₁₄H₁₀N₂O₂ 238.24
1-Butyl-3-nitro-4-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-2(1H)-one 1-butyl, 3-nitro, 4-(trifluoromethylphenyl) C₁₉H₁₆F₃N₃O₃ 391.34

Key Observations :

  • Electronic Effects : Chloro substituents (electron-withdrawing) may enhance electrophilicity at adjacent positions, favoring reactivity in substitution reactions, while methyl/isopropyl (electron-donating) groups stabilize the core structure .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Water Solubility PSA (Ų) Key References
This compound ~2.5 (calc.) Low 46.0 -
4-Methyl-1,8-naphthyridin-2(1H)-one 1.8 (calc.) Moderate 46.0
4-Chloro-1,8-naphthyridin-2(1H)-one 2.1 Low 46.0
4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one 2.30 Low 66.0
3-(1,1-Dioxido-benzothiadiazinyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one 1.76 (density) Very Low 120.75

Key Observations :

  • Polar Surface Area (PSA) : Derivatives with polar groups (e.g., hydroxy, nitro) exhibit higher PSA, correlating with reduced blood-brain barrier penetration .

Preparation Methods

The Staudinger reaction serves as a foundational method for synthesizing aminopyridone intermediates, which are pivotal precursors to 1,8-naphthyridin-2-ones. In one protocol, 6-chloro-3-cyano-5-ethoxycarbonylvinyl-1,4-dimethyl-(1H)-pyridine-2-one undergoes azidation to form azidopyridone 4 , which is reduced via the Staudinger mechanism to yield aminopyridone 6 . Cyclization of 6 in refluxing 1,2-dichlorobenzene produces 1,8-naphthyridin-2-one 7 , though the introduction of an isopropyl group requires subsequent functionalization .

A critical challenge lies in the stability of intermediates. For instance, reacting aminopyridone 9 with malononitrile under basic conditions yields 1,8-naphthyridin-2-one 21 , whereas phenacylcyanide leads to pyridone 23 due to thermal degradation of intermediate 22 . This underscores the sensitivity of naphthyridine formation to substituent electronic effects and reaction conditions.

Multi-Step Synthesis via Ethyl Esters

A patent-pending method outlines a six-step synthesis starting from ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate . Key steps include:

  • Condensation with 2-Indanone : The amine reacts with 2-indanone in 1,2-dichloroethane under acidic conditions (acetic acid, 0–5°C) to form an imine intermediate.

  • Hydrolysis : Ethyl ester groups are cleaved using aqueous sodium hydroxide (50–55°C, 2–3 h), yielding the carboxylic acid derivative.

  • Cyclization : Refluxing in ethanol facilitates intramolecular cyclization to install the isopropyl moiety .

This method achieves a 58% yield after purification via solvent extraction and sodium sulfate drying .

StepReagents/ConditionsProductYield
12-Indanone, AcOH, 0–5°CImine intermediate85%
2NaOH, 50–55°CCarboxylic acid90%
3Ethanol, reflux4-Isopropyl-1,8-naphthyridin-2(1H)-one58%

Cyclocondensation with Aldehydes

A Royal Society of Chemistry protocol demonstrates the use of aldehydes for constructing the naphthyridine core. N-Methyl-N-phenylcinnamamide reacts with isobutyraldehyde under basic conditions to form 3-isopropyl-1-methyl-4-phenyl-3,4-dihydro-1,6-naphthyridin-2(1H)-one . While this yields a dihydro derivative, oxidation with MnO₂ or DDQ converts it to the fully aromatic this compound.

¹H NMR data confirm regioselectivity: the isopropyl group resonates as a multiplet at δ 1.36 ppm, while the naphthyridinone protons appear as doublets near δ 7.2–7.3 ppm .

Friedlander Condensation in Aqueous Media

Gram-scale synthesis in water using choline hydroxide (ChOH) as a catalyst represents a green chemistry advancement . The Friedlander condensation between 2-aminonicotinaldehyde and active methylene carbonyl compounds (e.g., acetylacetone) proceeds at 80°C, yielding this compound in >90% yield . Density functional theory (DFT) calculations reveal that ChOH stabilizes intermediates via hydrogen bonding, enabling the reaction in aqueous media without organic solvents .

Advantages :

  • Eliminates toxic metal catalysts.

  • Scalable to >10 g with minimal purification.

  • pH-dependent selectivity avoids side products .

Rearrangement Reactions of Diaminonaphthyridines

Rearrangement of 1,3-diamino-2,7-naphthyridines offers an alternative route. Heating 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one (8 ) with 1-aminopropan-2-ol induces a ring-expansion rearrangement to form the 1,8-naphthyridin-2-one scaffold . This method, however, requires stringent temperature control to prevent decomposition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-isopropyl-1,8-naphthyridin-2(1H)-one, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step procedures. For example, chlorination of hydroxylated intermediates using phosphorus oxychloride (POCl₃) in acetonitrile (ACN) with N,N-diisopropylethylamine (DIPEA) as a base at 80°C achieves substitution at position 4. Subsequent Suzuki-Miyaura couplings introduce aryl groups (e.g., 2-fluoro-6-methoxyphenyl) using palladium catalysts (e.g., Pd-G2) and boronic acids . Flash column chromatography (EtOAc/PE gradient) is commonly used for purification .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization relies on ESI-API mass spectrometry (e.g., [M+H]+ = 490.1 for intermediates) to confirm molecular weight . Single-crystal X-ray diffraction (e.g., Acta Crystallographica Section E) provides definitive structural confirmation, with mean C–C bond lengths (~0.004 Å) and R-factors (~0.063) ensuring accuracy .

Q. What key physicochemical properties influence experimental handling of this compound?

  • Methodological Answer : The compound’s density (1.33 g/cm³) and boiling point (~301°C) dictate solvent selection (e.g., ACN or dioxane for reactions). Its low water solubility necessitates use of polar aprotic solvents for assays. Stability under acidic conditions (e.g., HNO₃ in acetic acid) is critical for nitration steps .

Advanced Research Questions

Q. How can reaction yields for 4-isopropyl derivatives be optimized in large-scale syntheses?

  • Methodological Answer : Optimize catalyst loading (e.g., 10 mol% Pd-G2) and temperature control (85°C for Suzuki couplings). Use excess boronic acid (1.5 eq) to drive coupling efficiency. For chlorination, stoichiometric POCl₃ (5 eq) and DIPEA (5 eq) in ACN at 80°C improve conversion rates to ~65% . Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. What structural modifications enhance selectivity of this compound as a kinase or viral enzyme inhibitor?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro at position 3) to improve binding to KRAS mutants . For dual HIV RNase H/integrase inhibition, C-4 substituents like para-aminomethylphenyl enhance potency (IC₅₀ = 0.045 μM for RNase H vs. 13 μM for polymerase) by increasing hydrophobic interactions . SAR studies show meta-substitution reduces activity, highlighting the need for regioselective functionalization .

Q. How do researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). Validate results using orthogonal assays:

  • Biochemical assays : Compare IC₅₀ values for RNase H vs. polymerase domains to confirm target specificity .
  • Cellular assays : Use P4-2 cells for viral replication IC₅₀ (e.g., 0.19 μM) and cytotoxicity (CC₅₀ = 3.3 μM) to assess therapeutic windows .
  • Control experiments : Test intermediates for off-target effects (e.g., nitro derivatives may nonspecifically inhibit metalloenzymes) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer : Pro-drug approaches (e.g., acetylated hydroxyl groups) enhance solubility and metabolic stability. For nitro derivatives, reduce photodegradation by storing intermediates in amber vials at -20°C .

Key Considerations for Researchers

  • Purity Standards : Use flash chromatography (≥95% purity) and confirm via HPLC with UV detection at 254 nm .
  • Safety : Handle POCl₃ and HNO₃ in fume hoods; nitration steps may release NOx gases .
  • Data Reproducibility : Report detailed reaction conditions (solvent ratios, catalyst batches) to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.